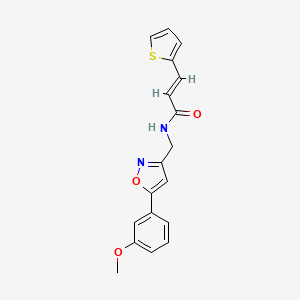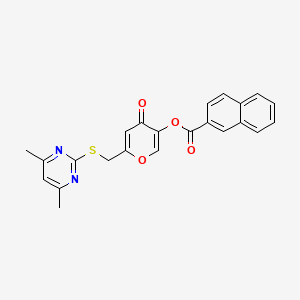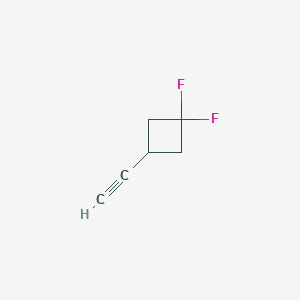
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure with multiple functional groups, including a chloro-fluorophenyl ring, a nicotinoylpiperidine moiety, and an acetamide linkage. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Nicotinoylpiperidine Intermediate
Starting Materials: Nicotinic acid and piperidine.
Reaction Conditions: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate then reacts with piperidine to form 1-nicotinoylpiperidine.
-
Synthesis of the Chloro-fluorophenyl Acetamide
Starting Materials: 2-chloro-6-fluoroaniline and acetic anhydride.
Reaction Conditions: 2-chloro-6-fluoroaniline is acetylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
-
Coupling Reaction
Starting Materials: 1-nicotinoylpiperidine and 2-(2-chloro-6-fluorophenyl)acetamide.
Reaction Conditions: The two intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the carbonyl group in the acetamide linkage.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amides or amines.
Substitution: Substituted phenyl derivatives with different nucleophiles replacing the chloro or fluoro groups.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound or intermediate in the development of pharmaceuticals targeting neurological disorders, given its structural similarity to known bioactive molecules.
Biological Studies: The compound can be used in studies investigating receptor binding, enzyme inhibition, and cellular uptake mechanisms.
Chemical Biology: It can act as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals due to its unique functional groups.
作用機序
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors, while the acetamide linkage may influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamide: Lacks the nicotinoylpiperidine moiety, potentially reducing its biological activity.
N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide: Lacks the chloro-fluorophenyl ring, which may affect its receptor binding properties.
2-(2-chloro-6-fluorophenyl)-N-methylacetamide: Similar but with a simpler structure, potentially leading to different pharmacokinetic properties.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is unique due to its combination of a chloro-fluorophenyl ring and a nicotinoylpiperidine moiety, which may confer distinct biological activities and binding properties compared to simpler analogs.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-17-4-1-5-18(22)16(17)11-19(26)24-12-14-6-9-25(10-7-14)20(27)15-3-2-8-23-13-15/h1-5,8,13-14H,6-7,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXIRMBTMFFIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)
![N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2582532.png)
![2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2582534.png)

![3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2582538.png)
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)
